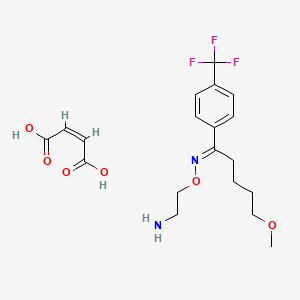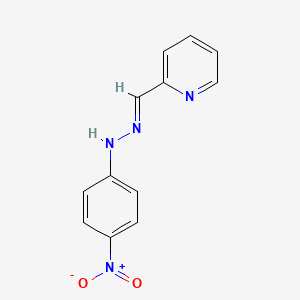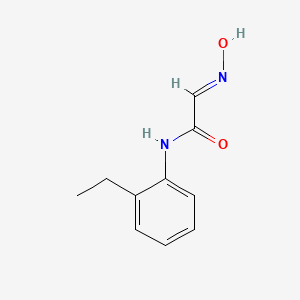
2-Chloronicotinaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloronicotinaldehyde oxime is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol.
Mécanisme D'action
Target of Action
The primary target of 2-Chloronicotinaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oxime compounds, including this compound, are known for their ability to reactivate AChE that has been inhibited by organophosphates .
Mode of Action
This compound interacts with its target, AChE, by reactivating the enzyme. This reactivation occurs when the oxime compound binds to the organophosphate-inhibited AChE, reversing the inhibition and allowing the enzyme to resume its normal function of breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of nerve impulses mediated by acetylcholine. By reactivating AChE, this compound helps to regulate the levels of acetylcholine in the synaptic cleft, ensuring the proper functioning of the cholinergic pathway .
Pharmacokinetics
It’s known that the pharmacokinetics of oxime compounds can vary significantly, influencing their bioavailability and efficacy .
Result of Action
The primary result of this compound’s action is the reactivation of AChE. This reactivation allows the enzyme to resume its role in breaking down acetylcholine, thereby regulating nerve impulse transmission. This can help to reverse the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and seizures .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of the oxime’s reaction with AChE Additionally, the presence of other substances, such as other drugs or toxins, can potentially interfere with the oxime’s action
Analyse Biochimique
Biochemical Properties
2-Chloronicotinaldehyde oxime plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission. This compound acts as a reactivator of acetylcholinesterase, which is inhibited by organophosphorus compounds . This interaction is vital for counteracting the toxic effects of organophosphorus pesticides and nerve agents.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce necrosis and apoptosis in different cell types, including skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms, which can lead to cell death through oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase. The compound binds to the enzyme and reactivates it by removing the inhibitory organophosphorus compound . This reactivation process is crucial for restoring normal cholinergic function. Additionally, this compound can form oximes through reactions with aldehydes and ketones, which further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged oxidative stress and cell death.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively reactivate acetylcholinesterase and mitigate the toxic effects of organophosphorus compounds . At high doses, this compound can exhibit toxic effects, including severe oxidative stress and cell death. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and detoxification. Its involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for assessing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can affect its function and interactions with other biomolecules. For example, its localization in the mitochondria can enhance its role in inducing oxidative stress and cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-chloronicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium . The reaction conditions often require careful pH adjustment to ensure optimal yield and purity of the oxime product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group under specific conditions.
Reduction: The oxime can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloronicotinaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research for studying protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-Chloronicotinaldehyde oxime
- 6-Bromo-2-chloronicotinaldehyde
- Isonicotinaldehyde O-(methoxymethyl)oxime
Uniqueness
2-Chloronicotinaldehyde oxime is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its chlorine substitution at the 2-position and the presence of the oxime group make it a valuable intermediate for various synthetic applications.
Propriétés
Numéro CAS |
215872-96-1 |
|---|---|
Formule moléculaire |
C6H5ClN2O |
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
(NZ)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4- |
Clé InChI |
LBOKKAFTDCGWBJ-WTKPLQERSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C=NO |
SMILES isomérique |
C1=CC(=C(N=C1)Cl)/C=N\O |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
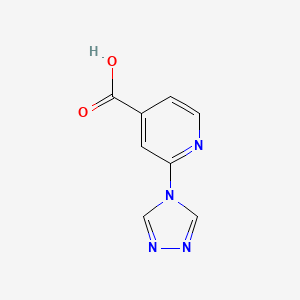
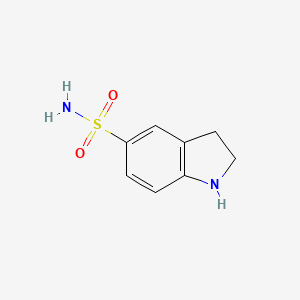
![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)
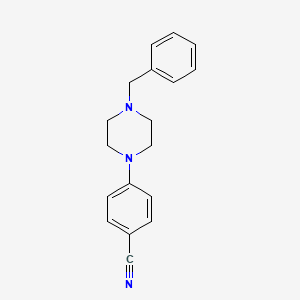

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
